7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid
Overview
Description
7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound with the molecular formula C8H5BrN2O2. It is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . This suggests that the compound may interact with various biological targets, depending on the specific context.
Mode of Action
Imidazo[1,2-a]pyridines are known to interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating signal transduction pathways . The bromo group and carboxylic acid moiety in the compound could potentially enhance its binding affinity and selectivity towards its targets.
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to influence a variety of biochemical pathways due to their diverse biological activities . The compound’s effects on these pathways would likely result in downstream effects on cellular processes and physiological responses.
Biochemical Analysis
Biochemical Properties
7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with several key enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The nature of these interactions often involves the inhibition or modulation of enzyme activity, thereby affecting downstream signaling processes. Additionally, this compound can bind to specific protein domains, influencing protein-protein interactions and cellular functions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By modulating the activity of key signaling molecules, this compound can alter gene expression patterns and impact cellular metabolism. For instance, it may enhance or inhibit the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For example, it may bind to the active site of an enzyme, preventing substrate access and thereby inhibiting enzyme activity. Alternatively, it can induce conformational changes in proteins, leading to altered activity or stability. These molecular interactions often result in changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, affecting its efficacy. Studies have shown that this compound remains stable under controlled conditions but may degrade when exposed to extreme pH or temperature variations. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular functions, including sustained modulation of signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower dosages, this compound may exhibit therapeutic effects, such as the inhibition of tumor growth or modulation of immune responses. At higher dosages, toxic or adverse effects can occur, including cellular toxicity and organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without inducing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of various metabolites, thereby affecting overall cellular metabolism. For instance, it may inhibit key enzymes in glycolysis or the citric acid cycle, leading to altered energy production and metabolic balance within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments. The distribution pattern of this compound can influence its efficacy and toxicity, as localized accumulation may enhance its therapeutic effects or contribute to adverse outcomes .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, affecting cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the cyclization of 2-aminopyridine with α-bromoketones under specific conditions. One common method includes the use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidizing agent. The reaction proceeds via a one-pot tandem cyclization/bromination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under appropriate conditions.
Cyclization: It can form additional ring structures through cyclization reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as TBHP or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridines .
Scientific Research Applications
7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including tuberculosis.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid
- N-(Pyridin-2-yl)amides
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides
Uniqueness
7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of a bromine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
7-bromoimidazo[1,2-a]pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-1-2-11-6(8(12)13)4-10-7(11)3-5/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBDKJHKUYMGLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=C2C(=O)O)C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019021-93-2 | |
Record name | 7-bromoimidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.